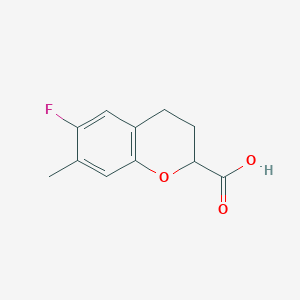
Naphthalene-1,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,7-dicarboxylic acid is an organic compound with the molecular formula C12H8O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two carboxylic acid groups at the 1 and 7 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic oxidation of diisopropylnaphthalene using molecular oxygen in the presence of a solvent containing a lower fatty acid and an oxidation catalyst system comprising bromine and heavy metals such as cerium, cobalt, and manganese . The reaction is typically carried out at temperatures ranging from 150°C to 210°C .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of naphthalene derivatives. The process may include the use of various catalysts and solvents to optimize yield and purity. For example, the oxidation of 2,6-diisopropylnaphthalene can produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,7-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form naphthalene-1,7-dicarboxylic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are employed.
Major Products:
Oxidation: Naphthalene-1,7-dicarboxylic anhydride.
Reduction: Naphthalene-1,7-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Naphthalene-1,7-dicarboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of naphthalene-1,7-dicarboxylic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact mechanism depends on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Naphthalene-1,8-dicarboxylic acid: Similar in structure but with carboxylic acid groups at the 1 and 8 positions.
Naphthalene-2,3-dicarboxylic acid: Contains carboxylic acid groups at the 2 and 3 positions.
Naphthalene-2,6-dicarboxylic acid: Carboxylic acid groups are at the 2 and 6 positions.
Uniqueness: Naphthalene-1,7-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the creation of compounds with distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
2089-91-0 |
|---|---|
Formule moléculaire |
C12H8O4 |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
naphthalene-1,7-dicarboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-11(14)8-5-4-7-2-1-3-9(12(15)16)10(7)6-8/h1-6H,(H,13,14)(H,15,16) |
Clé InChI |
JSKSILUXAHIKNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


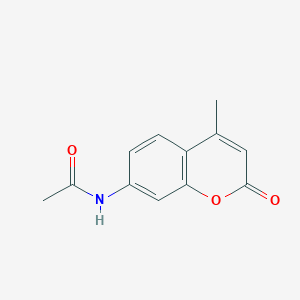

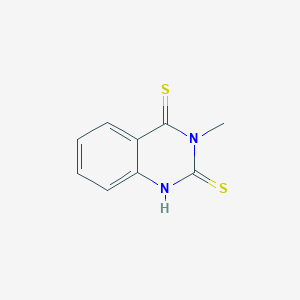
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)

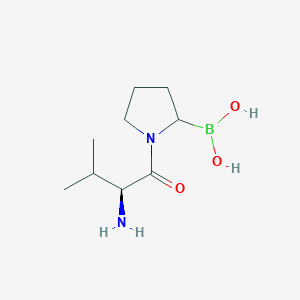
![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
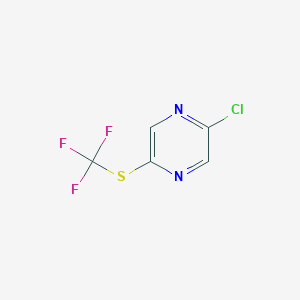
![3H-Cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11891606.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)


